molecular formula C13H17ClN2O3 B15205655 2-Chloro-4-nitro-N,N-di-n-propylbenzamide

2-Chloro-4-nitro-N,N-di-n-propylbenzamide

Cat. No.: B15205655
M. Wt: 284.74 g/mol
InChI Key: WIYZJWRFZCMKTB-UHFFFAOYSA-N
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Description

2-Chloro-4-nitro-N,N-di-n-propylbenzamide is an organic compound with the molecular formula C13H17ClN2O3 and a molecular weight of 284.74 g/mol . It is characterized by the presence of a chloro group at the second position and a nitro group at the fourth position on the benzene ring, along with a di-n-propylamide substituent. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the fourth position .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-nitro-N,N-di-n-propylbenzamide may involve large-scale nitration reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to prevent over-nitration and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitro-N,N-di-n-propylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: 2-Chloro-4-amino-N,N-di-n-propylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-nitro-N,N-di-n-propylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-N,N-di-n-propylbenzamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-nitro-N,N-di-n-propylbenzamide is unique due to the presence of both the chloro and nitro groups on the benzene ring along with the di-n-propylamide substituent. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

2-chloro-4-nitro-N,N-dipropylbenzamide

InChI

InChI=1S/C13H17ClN2O3/c1-3-7-15(8-4-2)13(17)11-6-5-10(16(18)19)9-12(11)14/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

WIYZJWRFZCMKTB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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